Octyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
OCTYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as an octyl group, a fluorophenyl group, and a carboxylate group
Preparation Methods
The synthesis of OCTYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 1-(1-piperidinylsulfonyl)acetones, aromatic aldehydes, and 3-amino-1,2,4-triazole in a solvent such as DMF (dimethylformamide) to form the triazolopyrimidine core . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
OCTYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
OCTYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of OCTYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing cell cycle progression and inducing apoptosis in cancer cells . In neuroprotection, the compound inhibits ER stress and the NF-kB inflammatory pathway, reducing neuronal death and inflammation .
Comparison with Similar Compounds
Similar compounds to OCTYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity as a CDK2 inhibitor.
Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Tetrazolo[1,5-a]pyrimidine: Studied for its neuroprotective properties.
The uniqueness of OCTYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H27FN4O2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
octyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H27FN4O2/c1-3-4-5-6-7-8-13-28-20(27)18-15(2)25-21-23-14-24-26(21)19(18)16-9-11-17(22)12-10-16/h9-12,14,19H,3-8,13H2,1-2H3,(H,23,24,25) |
InChI Key |
PHYKNJWPGRMEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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